Afuresertib hydrochloride

描述

阿福瑞替尼盐酸盐是一种可逆的、ATP竞争性的、口服的、低纳摩尔级的泛AKT激酶抑制剂。 它已在多种肿瘤中显示出临床疗效,目前正在研究其治疗各种癌症和血液系统恶性肿瘤的潜力 .

准备方法

阿福瑞替尼盐酸盐通过一系列化学反应合成,这些反应涉及形成其核心结构,然后引入官能团。合成路线通常涉及在受控条件下使用氯化物、氟化物和噻吩等试剂。 工业生产方法侧重于通过可扩展工艺优化产量和纯度 .

化学反应分析

科学研究应用

阿福瑞替尼盐酸盐具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究激酶抑制和信号转导途径。

生物学: 研究其对细胞增殖、存活和凋亡的影响。

医学: 正在探索其作为治疗多发性骨髓瘤、非霍奇金淋巴瘤和食管癌等癌症的潜在治疗剂 .

工业: 用于开发新的癌症疗法和药物制剂.

作用机制

阿福瑞替尼盐酸盐通过抑制AKT的活性发挥作用,AKT是一种参与细胞存活和增殖的关键激酶。通过与AKT的ATP结合位点结合,它阻止了下游靶标的磷酸化和激活,从而导致细胞生长减少和细胞凋亡增加。 这种机制在具有组成性活化PI3K/AKT途径的癌症中特别有效 .

相似化合物的比较

阿福瑞替尼盐酸盐在AKT抑制剂中是独一无二的,因为它对所有三种AKT亚型(AKT1、AKT2和AKT3)具有广谱活性。类似的化合物包括:

MK-2206: 另一种具有不同化学结构的AKT抑制剂。

GSK690693: 一种具有类似广谱活性的泛AKT抑制剂。

Perifosine: 一种烷基磷脂,通过不同的机制抑制AKT激活

生物活性

Afuresertib hydrochloride, known as GSK2110183, is an oral pan-AKT inhibitor that has garnered attention for its potential therapeutic applications in various cancers, particularly those involving the PI3K/AKT signaling pathway. This article delves into the biological activity of afuresertib, supported by research findings, case studies, and data tables.

Afuresertib functions primarily as a reversible, ATP-competitive inhibitor of the AKT protein kinase. By inhibiting AKT, afuresertib disrupts key signaling pathways that promote cell survival and proliferation while inducing apoptosis in cancer cells. This mechanism is particularly relevant in hematologic malignancies and solid tumors characterized by aberrant activation of the PI3K/AKT pathway.

In Vitro Studies

Research has demonstrated the efficacy of afuresertib in various cancer cell lines. Notably, a study on the esophageal cancer cell line Eca109 revealed that increasing concentrations of afuresertib led to:

- Decreased Cell Viability : Cell viability decreased significantly with higher concentrations of afuresertib:

- Increased Apoptosis : Flow cytometry results indicated a rise in apoptosis rates correlating with afuresertib concentration. Western blot analysis showed increased levels of pro-apoptotic proteins (Bax and Caspase-3) and decreased levels of the anti-apoptotic protein Bcl-2 .

In Vivo Studies

In vivo experiments using rat models demonstrated that afuresertib significantly reduced tumor volume and mass in esophageal cancer models. The compound was shown to inhibit the expression of PI3K and Akt-related proteins within tumor tissues, further supporting its role as an effective antitumor agent .

Clinical Trials

Afuresertib has been evaluated in multiple clinical trials, particularly for hematologic malignancies:

- Phase I Study : A study involving 73 patients with advanced hematologic malignancies established a maximum tolerated dose (MTD) of 125 mg per day. The most common adverse effects included nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%). Notably, clinical responses were observed in patients with multiple myeloma and other hematologic cancers .

- Phase IIa Study : This trial focused on Langerhans cell histiocytosis (LCH) patients, where afuresertib demonstrated clinical activity with an overall response rate of 33% in treatment-naïve patients and 28% in recurrent/refractory cases .

Data Table: Summary of Afuresertib's Biological Activity

属性

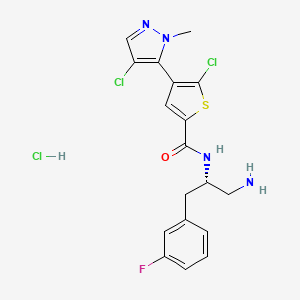

IUPAC Name |

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQJOPFTGMHYNV-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl3FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146712 | |

| Record name | Afuresertib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047645-82-8 | |

| Record name | Afuresertib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047645828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afuresertib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFURESERTIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FC27E442O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。